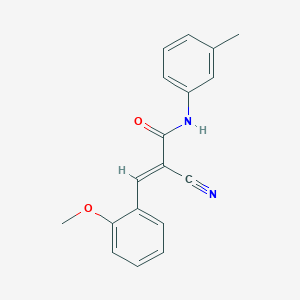

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Optical Properties and Mechanofluorochromic Behavior

One area of research involving structurally similar 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(2-methoxyphenyl)-2-propenamide, focuses on their optical properties and mechanofluorochromic behavior. These compounds exhibit distinct optical properties due to varying face-to-face stacking modes. Specifically, some derivatives display green luminescence and maintain their emission peak even after grinding treatment, while others show a significant red-shift in emission peaks upon grinding, attributable to phase transformations from crystalline to amorphous states. Such properties are relevant for materials science, particularly in developing new fluorescent materials (Song et al., 2015).

Corrosion Inhibition

Another study explored synthetic acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, for their effectiveness as corrosion inhibitors. These compounds were found to be effective in inhibiting copper corrosion in nitric acid solutions. The study utilized various chemical and electrochemical methods to demonstrate the compounds' efficacy as mixed-type inhibitors. This research is significant in the field of materials science, especially for protecting metals against corrosion (Abu-Rayyan et al., 2022).

Chemical Synthesis and Structural Analysis

Further research in chemical synthesis has involved the creation of 2-cyano-3-(methylthio)acrylamides, which undergo various rearrangements and reactions with other compounds, producing a range of products. These synthesis processes and the resultant compounds have potential applications in organic chemistry and pharmaceuticals. Understanding the structural and reaction properties of these compounds contributes to broader chemical knowledge and potential practical applications (Yokoyama et al., 1985).

Cytotoxicity Studies

In the realm of medicinal chemistry, some 2-cyano acrylamide derivatives have been evaluated for their cytotoxic activity against certain cancer cells, like Ehrlich Ascites Carcinoma cells. These studies are crucial for the development of new anticancer agents and for understanding the biological activity of such compounds (Hassan et al., 2014).

Agricultural Applications

Research has also been conducted on 2-cyanoacrylates containing different substituents for their herbicidal activities. Compounds like 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates were synthesized and shown to have good herbicidal properties, offering potential as novel herbicides in agriculture (Wang et al., 2004).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-6-5-8-16(10-13)20-18(21)15(12-19)11-14-7-3-4-9-17(14)22-2/h3-11H,1-2H3,(H,20,21)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXYMQQLFGRTLG-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(3-methylphenyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-YL]ethanone hydrochloride](/img/structure/B2918365.png)

![2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2918373.png)

![5-[(2,5-Dimethylphenyl)methyl]-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2918374.png)

![N-[(4-Chloro-2,6-dimethylphenyl)methyl]-N-(1,4-dioxan-2-ylmethyl)prop-2-enamide](/img/structure/B2918375.png)

![3-(3-methylbutyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918378.png)

![2-(2,4-Dimethylphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2918379.png)

![Ethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918383.png)

![3-{[(Pyridin-2-yl)methyl]amino}benzoic acid](/img/structure/B2918384.png)

![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2918385.png)

![Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2918386.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2918387.png)